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Compound of Interest

Compound Name: Furturyl isopropyl sulfide

Cat. No.: B155061

An In-depth Technical Guide on the Thermochemical Properties of Sulfur-Containing Furan
Derivatives

Introduction

Sulfur-containing furan derivatives are a significant class of compounds, playing crucial roles as
intermediates in a wide array of chemical and biological processes. Their unique chemical
structures, combining the furan ring with sulfur functionalities, lead to interesting and complex
thermochemical behaviors. A thorough understanding of these properties, such as enthalpy of
formation, is essential for a variety of applications, including the optimization of food processing
techniques, enhancement of flavor quality, and the development of novel food products with
desirable sensory attributes.

Despite their importance, there is a limited amount of reliable thermochemical data available for
these compounds. This guide aims to address this gap by providing a comprehensive overview
of the experimental and theoretical approaches used to characterize the thermochemical
properties of selected sulfur-containing furan derivatives. We will delve into the methodologies
for determining key thermochemical parameters and present the available data in a clear and
accessible format.

Core Compounds of Interest

This guide focuses on the thermochemical properties of three specific sulfur-containing furan
derivatives:
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e 2-Furanmethanethiol
o Furfuryl methyl sulfide
o Methyl 2-methyl-3-furyl disulfide

These compounds have been the subject of detailed experimental and theoretical
investigations, providing a solid foundation for understanding the energetic properties of this
class of molecules.

Experimental Determination of Thermochemical
Properties

The experimental determination of the thermochemical properties of sulfur-containing furan
derivatives relies on a combination of calorimetric techniques to measure the enthalpies of
combustion and vaporization. These values are then used to derive the standard molar
enthalpy of formation in the gas phase.

Experimental Workflow

The overall experimental workflow for the thermochemical characterization of these compounds
can be visualized as follows:

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Key Experimental Protocols

1. Combustion Calorimetry[1]
o Objective: To determine the standard molar enthalpy of combustion (Ac H°).
e Apparatus: A rotating-bomb combustion calorimeter.
e Procedure:
o A known mass of the liquid sample is sealed in a polyethylene ampoule.

o The ampoule is placed in a silica crucible within the calorimetric bomb.
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o The bomb is charged with oxygen to a pressure of 3.04 MPa.
o The combustion is initiated by an electrical fuse.

o The temperature change of the calorimeter is measured to determine the energy of
combustion.

o The standard molar enthalpy of combustion is calculated from the energy of combustion,
taking into account corrections for the combustion of the polyethylene and the fuse.

2. Calvet Microcalorimetry[1]

o Objective: To determine the standard molar enthalpy of vaporization (Al g H°).
e Apparatus: A Calvet microcalorimeter.

e Procedure:

o A small amount of the sample is placed in a thin glass capillary tube, which is then sealed
under vacuum.

o The sealed capillary is placed in the microcalorimeter at a constant temperature (298.15
K).

o The sample is vaporized by breaking the capillary tube.
o The heat absorbed during the vaporization process is measured by the microcalorimeter.

o The molar enthalpy of vaporization is calculated from the measured heat and the mass of
the sample.

Theoretical Calculation of Thermochemical
Properties

To complement experimental data and provide deeper insights into the molecular energetics,
high-level quantum chemical calculations are employed. The G3 composite method is a reliable
approach for calculating the gas-phase enthalpy of formation.[1]
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Computational Workflow

The general workflow for the computational determination of the enthalpy of formation is as
follows:

G3 Composite Method

(Geomelry Oplim\zaliuD—bGrequency Calcu\alicD—b(Smgle—Pclm Energy Calcu\aliana\cula(e Total EnergD
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Caption: Computational workflow for determining the gas-phase enthalpy of formation using the
G3 method.

Computational Protocol: G3 Method[1]

¢ Objective: To calculate the standard molar enthalpy of formation in the gas phase (Af H°(g)).
o Software: Gaussian software package.
e Procedure:

o Geometry Optimization and Frequency Calculation: The molecular geometry is optimized,
and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.

o Single-Point Energy Calculations: A series of single-point energy calculations are
performed at higher levels of theory (e.g., MP4, QCISD(T)) with larger basis sets.

o Total Energy Calculation: The results of the single-point energy calculations are combined
with the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the total
energy of the molecule at 298.15 K.
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o Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation,

isodesmic reactions are used. These are hypothetical reactions where the number and

types of chemical bonds are conserved on both sides of the reaction. The enthalpy of

reaction is calculated from the total energies of the reactants and products.

o Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is

derived from the calculated enthalpy of the isodesmic reaction and the known

experimental enthalpies of formation of the other species in the reaction.

Summary of Thermochemical Data

The following table summarizes the experimentally determined and theoretically calculated

thermochemical properties for the three sulfur-containing furan derivatives at 298.15 K.

Molar AfH°(g) AfH°(g)
Compo AcH°(l) AlgH° Af He(l)
Formula Mass ( (exp) (calc)
und (kdimol) (kJ/mol) (kJ/mol)
g/mol ) (kd/imol) (kJ/mol)
2-
-2953.5+ 479=% -103.8 = 559+
Furanmet C5H60S 114.16 -54.7
] 1.2 0.8 14 1.6
hanethiol
Furfuryl
-3609.2+ 513+ -119.9 -68.6 +
methyl C6H80S 128.19 -67.9
1.4 0.9 1.6 1.8
sulfide
Methyl 2-
methyl-3- C7H100 -4432.1+ 612+ -158.7 £ 975+
174.28 -96.3
furyl S2 1.8 1.1 2.1 2.4
disulfide

Data sourced from a comprehensive experimental and theoretical study.[1]

Structural Relationships and Enthalpic Effects

The introduction of sulfur-containing functional groups into the furan ring has a significant

impact on the thermochemical properties of the resulting molecules. The following diagram
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illustrates the structural relationships between the studied compounds and the parent furan
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molecule.

Caption: Structural relationships of the studied sulfur-containing furan derivatives.

The enthalpic effects of introducing thiol (-SH) and methanethiol (-SCH3) groups can be
evaluated by comparing the enthalpies of formation of the derivatives with that of the parent
furan.[1] This analysis provides valuable insights into the energetic consequences of
substituting different functional groups onto the furan ring.

Thermal Degradation Pathways

While the focus of this guide is on the standard thermochemical properties, it is important to
briefly consider the thermal degradation of sulfur-containing furans, as this is intrinsically linked
to their thermochemistry. The primary degradation pathways often involve the cleavage of the
weakest bonds, which can be predicted from bond dissociation energies.

Key degradation pathways include:[2]

e C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond in the side chain is a
likely initial step at elevated temperatures.
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» Furan Ring Opening: The furan ring can undergo isomerization and ring-opening to form
unsaturated carbonyl compounds.

Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are powerful tools for studying
these degradation pathways.[2]

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties
of selected sulfur-containing furan derivatives. By combining experimental data from
combustion and Calvet microcalorimetry with high-level theoretical calculations, a reliable set of
thermochemical data has been established.[1] The detailed experimental and computational
protocols outlined here serve as a valuable resource for researchers in the fields of chemistry,
food science, and materials science. The presented data and workflows contribute to a deeper
understanding of the energetic properties of these important compounds and can aid in the
development of predictive models for related molecular systems.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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